molecular formula C16H20N2O4S2 B2773454 4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide CAS No. 1351614-42-0

4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide

Cat. No. B2773454
CAS RN: 1351614-42-0
M. Wt: 368.47
InChI Key: KOHNDQSQIMWBLK-UHFFFAOYSA-N
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Description

4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and biochemistry. This compound is also known as DMTS-HYB, and it is a member of the sulfonamide family of compounds.

Scientific Research Applications

Chemoselective Synthesis

A study by Singh et al. (2017) showcases the chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates, highlighting a pathway to compounds like N-(2-hydroxyphenyl)benzamides which are of biological interest. This process emphasizes the chemical versatility and utility of benzamide derivatives in synthesizing biologically relevant compounds (Singh, Lakhan, & Singh, 2017).

Biological Evaluation

Saeed et al. (2015) synthesized and evaluated N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides for their biological applications. This work underscores the potential of benzamide derivatives in medicinal chemistry, highlighting their ability to bind nucleotide protein targets (Saeed et al., 2015).

Corrosion Inhibition

Hu et al. (2016) investigated benzothiazole derivatives as corrosion inhibitors for carbon steel, demonstrating the application of such derivatives in protecting industrial materials. The study reveals the compounds' capability to offer stability and high inhibition efficiencies against steel corrosion (Hu et al., 2016).

Crystal Structure Analysis

Sharma et al. (2016) focused on the crystal structure of a complex benzamide derivative, revealing insights into its molecular geometry and intermolecular interactions. Such studies are crucial for understanding the physical and chemical properties of these compounds (Sharma et al., 2016).

Synthesis and Antimicrobial Evaluation

Abbas et al. (2013) synthesized thiourea derivatives incorporating a hippuric acid moiety , exploring their antibacterial and antifungal activities. This research underscores the antimicrobial potential of benzamide derivatives, offering new avenues for drug development (Abbas et al., 2013).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(2-hydroxy-2-thiophen-2-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S2/c1-16(20,14-5-4-10-23-14)11-17-15(19)12-6-8-13(9-7-12)24(21,22)18(2)3/h4-10,20H,11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHNDQSQIMWBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)C)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide

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